molecular formula C9H9FO B1367029 2-[(4-Fluorophenyl)methyl]oxirane CAS No. 61396-62-1

2-[(4-Fluorophenyl)methyl]oxirane

Cat. No.: B1367029
CAS No.: 61396-62-1
M. Wt: 152.16 g/mol
InChI Key: KAKVFQDCNJBRFO-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]oxirane is an epoxide (oxirane) derivative featuring a benzyl group substituted with a fluorine atom at the para position of the aromatic ring. Its molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol. The fluorine atom introduces electron-withdrawing effects, influencing the reactivity of the epoxide ring.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKVFQDCNJBRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496819
Record name 2-[(4-Fluorophenyl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61396-62-1
Record name 2-[(4-Fluorophenyl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)methyl]oxirane
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(4-Fluorophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-fluorostyrene using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Substituted Epoxides

2-(4-Methylphenyl)oxirane
  • Structure : A p-tolyl group (4-methylphenyl) is attached to the epoxide.
  • Molecular Formula : C₉H₁₀O.
  • Key Differences :
    • The methyl group is electron-donating, reducing the electrophilicity of the epoxide compared to fluorinated analogs.
    • Lower reactivity in nucleophilic ring-opening reactions due to diminished electron withdrawal .
2-[4-(Trifluoromethyl)phenyl]oxirane
  • Structure : A trifluoromethyl (CF₃) group at the para position.
  • Molecular Formula : C₉H₇F₃O.
  • Key Differences :
    • The CF₃ group is strongly electron-withdrawing, making the epoxide more reactive than 2-[(4-fluorophenyl)methyl]oxirane.
    • Higher susceptibility to hydrolysis and nucleophilic attack .

Fluorophenyl-Substituted Epoxides

(S)-(4-Fluorophenyl)oxirane
  • Structure : Direct attachment of a 4-fluorophenyl group to the epoxide ring.
  • Molecular Formula : C₈H₇FO.
  • Key Differences :
    • Lacks the methylene spacer, leading to stronger conjugation between the fluorine and the epoxide ring.
    • Enhanced electrophilicity compared to this compound .
2-[(4-Fluorophenoxy)methyl]oxirane
  • Structure: A phenoxy methyl group with a para-fluorine substituent.
  • Molecular Formula : C₁₀H₁₁FO₂.
  • Key Differences: The oxygen atom introduces additional resonance effects, altering reactivity in ring-opening reactions. Potential applications in epoxy resins due to improved thermal stability .

Diaryl-Substituted Epoxides

2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane
  • Structure : Two fluorophenyl groups attached to the epoxide ring.
  • Molecular Formula : C₁₄H₁₀F₂O.
  • Key Differences :
    • Steric hindrance from two aryl groups reduces reactivity in some reactions.
    • Used as an intermediate in synthesizing fluorinated polymers and bioactive molecules .

Complex Substituted Epoxides

(2R,3R)-2-(4-Fluorophenyl)-2-methyl-3-phenyl-3-(trifluoromethyl)oxirane
  • Structure : Multiple substituents, including methyl, phenyl, and trifluoromethyl groups.
  • Molecular Formula : C₁₇H₁₃F₄O.
  • Key Differences :
    • Exhibits synergistic effects in fungicidal activity due to fluorine and trifluoromethyl groups.
    • Higher molecular weight and steric bulk limit applications in polymer synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (vs. Target) Applications
This compound C₉H₉FO 152.17 4-Fluorobenzyl Baseline Agrochemicals, polymers
2-(4-Methylphenyl)oxirane C₉H₁₀O 134.18 4-Methylphenyl Lower Industrial resins
2-[4-(Trifluoromethyl)phenyl]oxirane C₉H₇F₃O 206.15 4-Trifluoromethylphenyl Higher Reactive intermediates
(S)-(4-Fluorophenyl)oxirane C₈H₇FO 138.14 4-Fluorophenyl Higher Pharmaceutical intermediates
2-[(4-Fluorophenoxy)methyl]oxirane C₁₀H₁₁FO₂ 182.19 4-Fluorophenoxy methyl Moderate Epoxy coatings, adhesives

Biological Activity

2-[(4-Fluorophenyl)methyl]oxirane, also known as a fluorinated epoxide, is a compound that has garnered significant interest due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its epoxide functional group, which contributes to its reactivity in various biochemical processes. The compound is known to undergo epoxidation reactions facilitated by enzymes such as cytochrome P450 monooxygenases, leading to the formation of more reactive intermediates that can participate in further biochemical transformations.

Key Biochemical Interactions

  • Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular functions.
  • Cell Signaling : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and growth.

The mechanism of action of this compound primarily involves its reactivity as an epoxide. The strained three-membered ring structure is susceptible to nucleophilic attack, resulting in ring-opening reactions that can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This property is crucial for its biological activity, particularly in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionModulates activity of metabolic enzymes

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects observed include enhanced metabolic activity and increased cell growth.
  • High Doses : Toxic effects such as cellular damage and apoptosis have been reported. Notably, a threshold effect exists where the compound's impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that can influence metabolic flux and levels of various metabolites. This interaction with cofactors like NADPH is essential for its metabolic activity.

Case Studies

Several case studies highlight the biological significance of this compound:

  • In Vitro Studies : Research demonstrated that this compound could inhibit specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications .
  • Animal Model Research : Studies indicated that varying dosages significantly impacted metabolic rates and cellular health in vivo, underscoring the importance of dosage in therapeutic contexts.

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